Magnesium di-tert-butoxide
Overview
Description
Magnesium di-tert-butoxide, with the chemical formula (CH₃)₃COMgOC(CH₃)₃, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its magnesium and tert-butoxide functional groups. It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations .
Scientific Research Applications
Magnesium di-tert-butoxide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a strong base and nucleophile in various organic reactions.
Catalysis: It serves as a catalyst in polymerization reactions and the synthesis of other magnesium compounds.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds
Mechanism of Action
Safety and Hazards
Future Directions
Research on Magnesium di-tert-butoxide is ongoing, with recent studies focusing on its use in the formation of a stable solid electrolyte interphase on Mg anodes . The market for this compound is also expected to grow, with potential growth opportunities and trends being examined for the period from 2023 to 2030 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium di-tert-butoxide can be synthesized by reacting magnesium with tert-butyl alcohol in the presence of a catalyst. The reaction typically involves heating and refluxing under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then filtered, washed, and dried to obtain the final product with high purity .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The catalyst used in industrial production is often a mixture of butyl titanate, dimethylsulfoxide, and iodine .
Chemical Reactions Analysis
Types of Reactions: Magnesium di-tert-butoxide undergoes various types of reactions, including:
Deprotonation Reactions: It acts as a strong base to deprotonate weak acids.
Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing a leaving group with a tert-butoxide group.
Catalytic Reactions: It is used as a catalyst in polymerization reactions
Common Reagents and Conditions:
Reagents: Common reagents include tert-butyl alcohol, magnesium, and various catalysts.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity
Major Products:
Deprotonation Reactions: The major product is the deprotonated acid.
Nucleophilic Substitution Reactions: The major product is the substituted compound with a tert-butoxide group
Comparison with Similar Compounds
- Magnesium ethoxide
- Magnesium methoxide
- Potassium tert-butoxide
- Aluminum tert-butoxide
Comparison: Magnesium di-tert-butoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in deprotonation and nucleophilic substitution reactions. Compared to magnesium ethoxide and magnesium methoxide, it has a bulkier tert-butoxide group, which can influence the steric and electronic properties of the reactions it participates in .
Properties
IUPAC Name |
magnesium;2-methylpropan-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKCPZYOLXPARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18MgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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